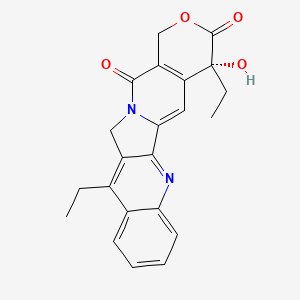

(R)-7-Ethyl Camptothecin

描述

®-7-Ethyl Camptothecin is a derivative of camptothecin, a naturally occurring alkaloid known for its potent anticancer properties. Camptothecin was first isolated from the Chinese tree Camptotheca acuminata and has since been found in several other plant species. The compound is recognized for its ability to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to DNA damage and apoptosis, making camptothecin and its derivatives valuable in cancer treatment .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Ethyl Camptothecin typically involves the modification of camptothecin. One common method includes the reaction of camptothecin with propionic aldehyde in the presence of glacial acetic acid and ferrous sulfate heptahydrate. This reaction mixture is then treated with sulfuric acid to yield ®-7-Ethyl Camptothecin .

Industrial Production Methods

Industrial production of camptothecin and its derivatives often employs biotechnological approaches. Techniques such as plant tissue culture, cell suspension culture, and genetic manipulation are used to enhance the yield of camptothecin from plant sources. These methods are sustainable and help conserve the source plants .

化学反应分析

Types of Reactions

®-7-Ethyl Camptothecin undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the camptothecin molecule, potentially altering its biological activity.

Reduction: Reduction reactions can convert camptothecin derivatives into more active or less toxic forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions are often derivatives of camptothecin with enhanced anticancer properties. These derivatives are designed to improve solubility, reduce toxicity, and increase efficacy in cancer treatment .

科学研究应用

®-7-Ethyl Camptothecin has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the mechanisms of DNA topoisomerase I inhibition and to develop new synthetic methodologies.

Biology: The compound is used in cell biology to study the effects of DNA damage and repair mechanisms.

Medicine: ®-7-Ethyl Camptothecin is investigated for its potential in treating various cancers, including lung, colon, and ovarian cancers. .

Industry: The compound is used in the pharmaceutical industry to develop new anticancer drugs and formulations

作用机制

®-7-Ethyl Camptothecin exerts its effects by binding to the DNA topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand. This stabilization leads to the formation of single-strand breaks in the DNA, which eventually result in double-strand breaks during DNA replication. The accumulation of these breaks triggers apoptosis, effectively killing the cancer cells .

相似化合物的比较

Similar Compounds

Camptothecin: The parent compound from which ®-7-Ethyl Camptothecin is derived. It has similar anticancer properties but may differ in solubility and toxicity.

Topotecan: A water-soluble derivative of camptothecin used in the treatment of ovarian and small cell lung cancers.

Irinotecan: Another derivative used primarily for colorectal cancer treatment.

Uniqueness

®-7-Ethyl Camptothecin is unique due to its specific structural modifications, which enhance its solubility and reduce its toxicity compared to camptothecin. These modifications make it a more effective and safer option for cancer treatment .

生物活性

(R)-7-Ethyl Camptothecin is a derivative of camptothecin, a natural alkaloid known for its potent antitumor activity. This compound primarily functions as an inhibitor of DNA topoisomerase I, an essential enzyme involved in DNA replication and transcription. The biological activity of this compound has been extensively studied, revealing its potential as a therapeutic agent against various cancers.

The primary mechanism through which this compound exerts its effects is by stabilizing the topoisomerase I-DNA complex. This stabilization prevents the re-ligation of DNA strands after they have been cleaved, leading to the accumulation of DNA breaks and ultimately triggering apoptosis in cancer cells. This mechanism is crucial for its efficacy in treating malignancies, particularly those that exhibit high proliferation rates.

Cytotoxicity and Antitumor Activity

Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound has demonstrated significant antiproliferative activity, often surpassing that of its predecessors like irinotecan and topotecan.

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (nM) | Comparison Compound | IC50 (nM) |

|---|---|---|---|

| HeLa | <3.2 | Irinotecan | 3000 |

| SGC-7901 | <3.2 | Topotecan | 2500 |

| HCT116 | <5.0 | SN-38 | 100 |

The data indicates that this compound exhibits an approximately 1000-fold increase in potency compared to irinotecan against HeLa cells, highlighting its potential as a more effective treatment option for cervical cancer and possibly other malignancies .

In Vivo Studies

In vivo studies further corroborate the efficacy of this compound. For instance, when administered to murine models with implanted tumors, significant tumor regression was observed. The compound not only improved survival rates but also demonstrated a favorable therapeutic ratio compared to traditional chemotherapeutics such as Adriamycin .

Case Study: Efficacy in Murine Tumor Models

A notable case study involved the administration of this compound in mice with L1210 leukemia. At a dose of 100 mg/kg , the compound achieved an increase in life span (ILS) exceeding 300% , with several mice remaining tumor-free post-treatment. This was significantly higher than the outcomes observed with standard therapies .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of camptothecin derivatives has revealed that modifications at positions 7 and 10 can enhance biological activity without compromising drug-protein interactions. For example, compounds with lipophilic moieties at position 7 have shown increased cytotoxicity while maintaining stability in physiological conditions .

Table 2: Summary of Structural Modifications and Their Effects

| Modification | Position | Effect on Activity |

|---|---|---|

| Ethyl group | 7 | Increased potency |

| Hydroxy group | 10 | Enhanced solubility |

| Aromatic ring fusion | A/B rings | Improved cytotoxicity |

These findings suggest that strategic modifications can lead to the development of new derivatives with improved therapeutic profiles.

属性

IUPAC Name |

(19R)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-3-12-13-7-5-6-8-17(13)23-19-14(12)10-24-18(19)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQKIWCVEPUPIL-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC=CC=C51 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@]4(CC)O)C2=NC5=CC=CC=C51 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652572 | |

| Record name | (4R)-4,11-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217633-65-2 | |

| Record name | (4R)-4,11-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。